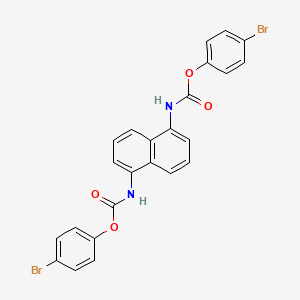
Bis(4-bromophenyl) naphthalene-1,5-diylbiscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMOPHENYL N-(5-{[(4-BROMOPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE is an organic compound characterized by its complex structure, which includes bromophenyl and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMOPHENYL N-(5-{[(4-BROMOPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of organic solvents such as toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-BROMOPHENYL N-(5-{[(4-BROMOPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-BROMOPHENYL N-(5-{[(4-BROMOPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-BROMOPHENYL N-(5-{[(4-BROMOPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromodiphenylamine: Shares the bromophenyl group but lacks the naphthyl and carbamate functionalities.
2,6-Bis(4-bromophenyl)-4-(naphthalen-1-yl)pyridine: Contains similar bromophenyl and naphthyl groups but differs in the overall structure and functional groups.
Uniqueness
4-BROMOPHENYL N-(5-{[(4-BROMOPHENOXY)CARBONYL]AMINO}NAPHTHALEN-1-YL)CARBAMATE is unique due to its specific combination of bromophenyl, naphthyl, and carbamate groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C24H16Br2N2O4 |
|---|---|
Molecular Weight |
556.2 g/mol |
IUPAC Name |
(4-bromophenyl) N-[5-[(4-bromophenoxy)carbonylamino]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/C24H16Br2N2O4/c25-15-7-11-17(12-8-15)31-23(29)27-21-5-1-3-19-20(21)4-2-6-22(19)28-24(30)32-18-13-9-16(26)10-14-18/h1-14H,(H,27,29)(H,28,30) |
InChI Key |
AEGAWPMUJAKJQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2NC(=O)OC3=CC=C(C=C3)Br)C(=C1)NC(=O)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















